molecular formula C10H19NO3 B1266414 N-Acetylaminooctanoic acid CAS No. 5440-37-9

N-Acetylaminooctanoic acid

Cat. No. B1266414
CAS RN: 5440-37-9
M. Wt: 201.26 g/mol
InChI Key: JJGNMSOJTSABGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetylaminooctanoic acid belongs to the class of organic compounds known as n-acyl-alpha amino acids. N-acyl-alpha amino acids are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom. N-Acetylaminooctanoic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). N-Acetylaminooctanoic acid has been primarily detected in urine.
N-Acetylaminooctanoic acid is a N-acyl-amino acid.

Scientific Research Applications

1. Psychiatric Disorder Treatments

  • NAC has emerged as a useful agent in treating psychiatric disorders due to its modulating effects on glutamatergic, neurotropic, and inflammatory pathways. It shows promise in addiction, compulsive disorders, schizophrenia, and bipolar disorder treatments (Dean, Giorlando, & Berk, 2011).

2. Reproductive Toxicity Mitigation

  • NAC can mitigate reproductive toxicity induced by environmental toxins like perfluorooctanoic acid in male rats, suggesting its potential in counteracting reproductive health issues related to environmental exposures (Owumi, Akomolafe, Imosemi, Odunola, & Oyelere, 2021).

3. Neurodegenerative Disease Management

  • NAC's role as a glutathione precursor with antioxidant and anti-inflammatory properties makes it a candidate for treating neurodegenerative diseases like Parkinson's and Alzheimer's (Tardiolo, Bramanti, & Mazzon, 2018).

4. Biotechnological Applications

5. Antioxidant and Anti-Inflammatory Effects

properties

CAS RN

5440-37-9

Product Name

N-Acetylaminooctanoic acid

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

2-acetamidooctanoic acid

InChI

InChI=1S/C10H19NO3/c1-3-4-5-6-7-9(10(13)14)11-8(2)12/h9H,3-7H2,1-2H3,(H,11,12)(H,13,14)

InChI Key

JJGNMSOJTSABGA-UHFFFAOYSA-N

SMILES

CCCCCCC(C(=O)O)NC(=O)C

Canonical SMILES

CCCCCCC(C(=O)O)NC(=O)C

Other CAS RN

5440-37-9

sequence

X

synonyms

2-(acetylamino)octanoic acid
N-acetyl-2-aminooctanoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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